Welcome to the BenchChem Online Store!
molecular formula C17H24N4O2S2 B1683952 SNS-032 CAS No. 345627-80-7

SNS-032

Cat. No. B1683952
M. Wt: 380.5 g/mol
InChI Key: OUSFTKFNBAZUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515004B1

Procedure details

To a solution of 40 mL of absolute EtOH cooled in an ice-bath was added acetyl chloride (0.28 mL, 3.9 mmol) dropwise. The reaction mixture was allowed to warm to room temperature over 30 min then N-[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]-thio]-2-thiazolyl]-4-piperidinecarboxamide (1.50 g, 3.94 mmol, 1 eq) was introduced in one portion with stirring to give a thick slurry. Water (˜4 mL) was added until homogeneous then concentrated in vacuo to give a crude pale yellow solid. The crude material was recrystallized (aq EtOH) to afford the title compound (70%) as a white solid, mp 256-258°. Analysis calc'd for C17H24N4O2S2.HCl: C, 48.96; H, 6.04; N, 13.43; S, 15.38; Cl, 8.50. Found: C, 48.69; H, 5.99; N, 13.24; S, 15.27; Cl, 8.31.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
CCO.C([Cl:7])(=O)C.[CH3:8][C:9]([C:12]1[O:16][C:15]([CH2:17][S:18][C:19]2[S:23][C:22]([NH:24][C:25]([CH:27]3[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]3)=[O:26])=[N:21][CH:20]=2)=[N:14][CH:13]=1)([CH3:11])[CH3:10]>O>[ClH:7].[CH3:11][C:9]([C:12]1[O:16][C:15]([CH2:17][S:18][C:19]2[S:23][C:22]([NH:24][C:25]([CH:27]3[CH2:28][CH2:29][NH:30][CH2:31][CH2:32]3)=[O:26])=[N:21][CH:20]=2)=[N:14][CH:13]=1)([CH3:8])[CH3:10] |f:4.5|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
CC(C)(C)C1=CN=C(O1)CSC1=CN=C(S1)NC(=O)C1CCNCC1
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a thick slurry
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude pale yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized (aq EtOH)

Outcomes

Product
Name
Type
product
Smiles
Cl.CC(C)(C)C1=CN=C(O1)CSC1=CN=C(S1)NC(=O)C1CCNCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.